2-[(2E)-4-Oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-YL]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[(2E)-4-Oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-YL]-N-(2-phenylethyl)acetamide is a complex organic compound with a thiazolidinone core structure. This compound is characterized by its unique arrangement of functional groups, including a phenylimino group and a phenylethyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-4-Oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-YL]-N-(2-phenylethyl)acetamide typically involves the reaction of thiazolidinone derivatives with appropriate amines and acylating agents. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as triethylamine or pyridine to facilitate the reaction. The process may involve heating the reaction mixture to temperatures ranging from 60°C to 100°C to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-4-Oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-YL]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selective reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and various substituted derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(2E)-4-Oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-YL]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-ETHOXYPHENYL)-2-(4-OXO-3-PH-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL)ACETAMIDE
- N-(4-METHYLPHENYL)-2-(4-OXO-3-PH-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL)ACETAMIDE
- 2-(4-OXO-3-PH-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL)-N-(2-(TRI-F-ME)PH)ACETAMIDE
Uniqueness
What sets 2-[(2E)-4-Oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-YL]-N-(2-phenylethyl)acetamide apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and biological properties. Its phenylethyl substituents and thiazolidinone core contribute to its distinct reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C27H27N3O2S |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-[4-oxo-3-(2-phenylethyl)-2-phenylimino-1,3-thiazolidin-5-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C27H27N3O2S/c31-25(28-18-16-21-10-4-1-5-11-21)20-24-26(32)30(19-17-22-12-6-2-7-13-22)27(33-24)29-23-14-8-3-9-15-23/h1-15,24H,16-20H2,(H,28,31) |
InChI Key |
XFLCOVFTSFEOMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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